(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring have been reported to interact with various targets such asHeat Shock Protein 90 (HSP90) and Histone Deacetylases (HDAC2) . These proteins play crucial roles in cellular processes, including protein folding and gene expression.
Mode of Action
For instance, 1,2,4-triazole derivatives have been reported to bind to the iron in the heme moiety of CYP-450 . In the case of HSP90 inhibitors, they bind to the N-terminal ATP-binding pocket of HSP90 .
Biochemical Pathways
For example, HSP90 inhibitors can lead to the degradation of client proteins by the ubiquitin–proteasome pathway .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro cytotoxic activity against various cell lines . This suggests that these compounds may have good bioavailability and can effectively interact with their targets in the body.
Result of Action
Similar compounds have been shown to induce apoptosis in various cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-9-12(20-10(2)15-9)13(19)17-6-3-11(4-7-17)18-8-5-14-16-18/h5,8,11H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCGEMWQHCBEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.